molecular formula C9H11NO4S B14375455 Benzyl (methanesulfonyl)carbamate CAS No. 90903-98-3

Benzyl (methanesulfonyl)carbamate

Cat. No.: B14375455
CAS No.: 90903-98-3
M. Wt: 229.26 g/mol
InChI Key: REWRGJSWLNPCNT-UHFFFAOYSA-N
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Description

Benzyl (methanesulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (methanesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methanesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benzyl (methanesulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include benzyl carbamate, methanesulfonamide, and various substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of benzyl (methanesulfonyl)carbamate involves its interaction with specific molecular targets. For instance, as a protecting group, it forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The methanesulfonyl group can be selectively removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: Benzyl (methanesulfonyl)carbamate is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research .

Properties

CAS No.

90903-98-3

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

benzyl N-methylsulfonylcarbamate

InChI

InChI=1S/C9H11NO4S/c1-15(12,13)10-9(11)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

REWRGJSWLNPCNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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